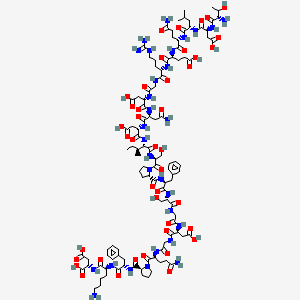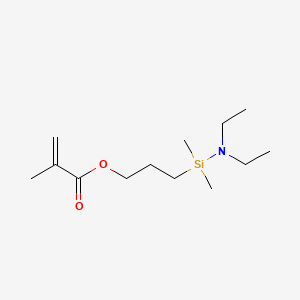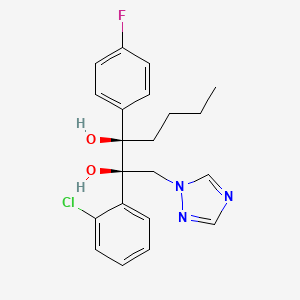
Butyl palmitoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl palmitoleate is an ester derived from butanol and palmitoleic acid Palmitoleic acid is a monounsaturated fatty acid, specifically an omega-7 fatty acid, with the chemical formula C16H30O2
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl palmitoleate can be synthesized through the esterification of palmitoleic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Butyl palmitoleate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield palmitoleic acid and butanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed:
Oxidation: Palmitoleic acid and butanol.
Reduction: Butanol and palmitoleic acid.
Hydrolysis: Palmitoleic acid and butanol.
Scientific Research Applications
Butyl palmitoleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and skin conditions.
Industry: this compound is used as a lubricant, plasticizer, and emollient in various industrial applications.
Mechanism of Action
The mechanism of action of butyl palmitoleate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release palmitoleic acid and butanol. Palmitoleic acid, in turn, can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. The activation of PPARs can lead to improved insulin sensitivity and anti-inflammatory effects.
Comparison with Similar Compounds
Butyl palmitate: An ester of butanol and palmitic acid, used in similar applications but with different physical properties.
Methyl palmitoleate: An ester of methanol and palmitoleic acid, with similar biological activities but different solubility and volatility.
Ethyl palmitate: An ester of ethanol and palmitic acid, commonly used in cosmetics and pharmaceuticals.
Uniqueness: Butyl palmitoleate is unique due to its specific combination of butanol and palmitoleic acid, which imparts distinct physical and chemical properties. Its ability to activate PPARs and its potential therapeutic applications make it a compound of interest in both scientific research and industrial applications.
Properties
CAS No. |
929211-65-4 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
butyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-6-4-2/h10-11H,3-9,12-19H2,1-2H3/b11-10- |
InChI Key |
YWDFWMANHUYCIY-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


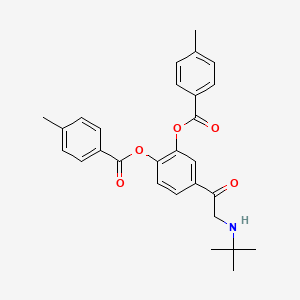
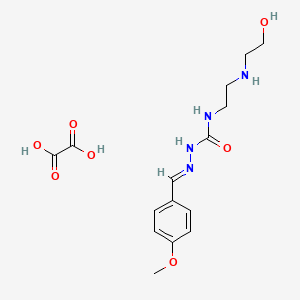
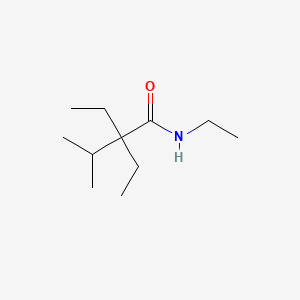
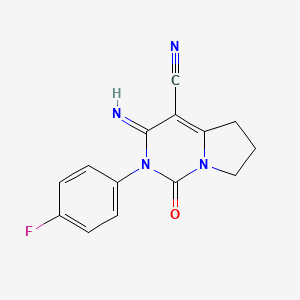
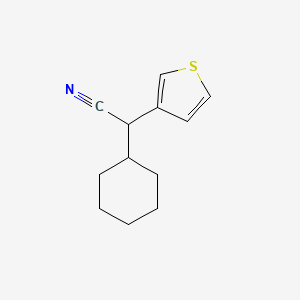

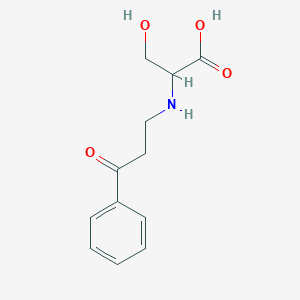
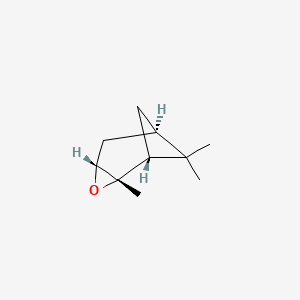
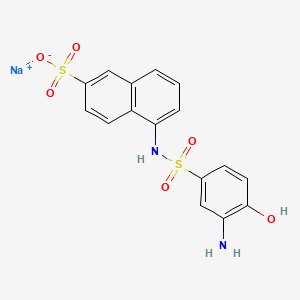
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)

